N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide
Description
Molecular Architecture and IUPAC Nomenclature
N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide is a heterocyclic amide featuring a benzimidazole core fused to a butanamide group via a three-carbon propyl chain. Its IUPAC name derives from the systematic arrangement of these components:
- Benzimidazole backbone : A bicyclic structure comprising a benzene ring fused to an imidazole ring.
- Substituents : A methyl group at the N1 position of the imidazole ring and a propyl chain extending from the C2 position.
- Amide terminus : A butanamide group (-C(=O)NH₂) linked to the terminal carbon of the propyl chain.
The molecular formula is C₁₅H₂₁N₃O (molecular weight: 259.35 g/mol). Key identifiers include:
Table 1: Core structural features
| Feature | Description |
|---|---|
| Benzene ring | Six-membered aromatic ring with delocalized π-electrons |
| Imidazole ring | Five-membered ring with two nitrogen atoms |
| Propyl linker | -(CH₂)₃- chain connecting benzimidazole and amide |
| Butanamide group | -NH-C(=O)-CH₂CH₂CH₂CH₃ |
Properties
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-7-15(19)16-11-6-10-14-17-12-8-4-5-9-13(12)18(14)2/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUITUGMSIQIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCC1=NC2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethyl formamide as a solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzodiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H22N4O
- Molecular Weight : 298.39 g/mol
- IUPAC Name : N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide
The compound features a benzodiazole moiety, which is significant for its biological activity and interaction with various biological targets. The structure allows it to engage in π-stacking interactions with nucleobases, making it a candidate for nucleic acid-related applications.
Pharmacology and Medicinal Chemistry
This compound has been investigated for its potential pharmacological effects. Research indicates that compounds with benzodiazole structures often exhibit:
- Anticancer Activity : Studies have shown that benzodiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways related to cancer proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in drug development .
- Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial strains. Preliminary results indicate that it may possess antibacterial properties, which could be beneficial in developing new antibiotics .
Neuroscience
Research into the neuroprotective effects of benzodiazole derivatives suggests that this compound may play a role in:
- Cognitive Enhancement : Some studies propose that compounds in this class can enhance synaptic plasticity and memory formation, potentially serving as cognitive enhancers or treatments for neurodegenerative diseases .
Biochemical Research
In biochemical assays, this compound can be utilized to study:
- Enzyme Inhibition : Its ability to bind to specific enzymes makes it a useful tool for investigating enzyme kinetics and inhibition mechanisms. For example, it may interact with kinases involved in various signaling pathways .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of benzodiazole derivatives, including this compound. The research demonstrated that certain modifications to the benzodiazole ring significantly enhanced anticancer activity against human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating promising potential for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation published in the International Journal of Antimicrobial Agents, researchers tested various benzodiazole derivatives against multi-drug resistant bacterial strains. This compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or inflammation pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Pharmacological Comparison
Biological Activity
N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H15N3O
- Molecular Weight : 217.27 g/mol
- InChI Key : MXDONONSXPZRMO-UHFFFAOYSA-N
1. Pharmacological Effects
Research indicates that compounds similar to this compound may exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Compounds with structural similarities have been shown to influence serotonergic pathways, suggesting potential antidepressant properties .
- Neuroprotective Effects : Benzodiazole derivatives are often studied for their neuroprotective capabilities, which may be relevant in the context of neurodegenerative diseases .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Serotonergic Modulation : Similar compounds have demonstrated interactions with serotonin receptors, which could underlie their behavioral effects .
Table 1: Summary of Key Studies on Related Compounds
Safety and Toxicity
The safety profile of this compound remains to be fully characterized. However, related compounds have shown varying degrees of toxicity. For example:
Q & A
Q. What synthetic methodologies are recommended for preparing N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 1-methyl-1H-benzodiazole derivatives and butanamide precursors. For example, analogous benzodiazol-propylamine intermediates (e.g., N1-(3-(2-aminophenoxy)propyl)-benzene-1,2-diamine) can react with aldehydes or ketones under reflux conditions in ethanol or acetonitrile . Key intermediates should be characterized using -NMR and -NMR to confirm regioselectivity and purity. Elemental analysis and high-resolution mass spectrometry (HRMS) are critical for verifying molecular formulas.
Q. What analytical techniques are essential for confirming the purity and structural integrity of the compound?
- Methodological Answer : Purity can be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column. Structural confirmation requires spectroscopic methods:
- NMR : -NMR (in DMSO-d6 or CDCl3) identifies proton environments, particularly the methyl group on the benzodiazole ring and propylamide chain.
- X-ray crystallography : Single-crystal diffraction (e.g., using a Nonius KappaCCD diffractometer) resolves bond lengths and angles, as demonstrated for structurally related benzodiazol derivatives .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach to vary solvent polarity (e.g., DMF vs. ethanol), temperature (25–80°C), and catalyst loading. Monitor reaction progress via TLC or LC-MS. For example, increased yields in analogous syntheses were achieved using microwave-assisted heating (120°C, 30 min) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., thermal parameters or occupancy conflicts) be resolved during structure refinement?
- Methodological Answer : Use SHELXL for iterative refinement, focusing on anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For conflicting occupancy sites, employ PART instructions to model disorder. Validate with R-factor convergence (<5% difference between and ) and check for residual electron density peaks (<1 eÅ) . Reference datasets from similar benzodiazol-propylamide structures (e.g., monoclinic P21/c space group, β ≈ 93°) to guide symmetry constraints .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data (e.g., unexpected tautomerism or conformers)?
- Methodological Answer : Combine variable-temperature NMR (VT-NMR) to detect dynamic processes (e.g., amide bond rotation) and DFT calculations (B3LYP/6-311+G(d,p)) to model energetically favorable conformers. Compare computed IR/Raman spectra with experimental data to resolve discrepancies. For crystallographic anomalies, validate hydrogen-bonding networks using Mercury software .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate neuroprotective or bioactive potential?
- Methodological Answer :
- In vitro assays : Test inhibition of oxidative stress (e.g., H2O2-induced neuronal cell death) and compare with structurally related neuroprotectants like ezeprogindum, a benzimidazol-2-amine derivative .
- Molecular docking : Use AutoDock Vina to simulate binding to targets like NMDA receptors or acetylcholinesterase. Prioritize substituents on the benzodiazole ring (e.g., methyl vs. chloro groups) for SAR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
